4-Chloro-6-ethyl-2-methylpyrimidine

Descripción general

Descripción

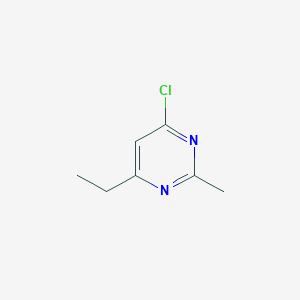

4-Chloro-6-ethyl-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C7H9ClN2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, an ethyl group at the 6th position, and a methyl group at the 2nd position on the pyrimidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-ethyl-2-methylpyrimidine typically involves the chlorination of 6-ethyl-2-methylpyrimidine. One common method includes the reaction of 6-ethyl-2-methylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

6-Ethyl-2-methylpyrimidine+SOCl2→this compound+SO2+HCl

This method is efficient and yields a high purity product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 4-chloro group undergoes nucleophilic displacement with various reagents, forming derivatives critical for pharmaceutical and agrochemical applications.

Key Reactions:

-

Amine Substitution: Reacts with primary/secondary amines (e.g., ethylamine, piperazine) in dichloromethane or dioxane at 20–30°C, yielding N-alkylated pyrimidines.

-

Thiol Substitution: Thiols replace the chlorine atom under basic conditions (e.g., NaOMe/MeOH), forming thioether derivatives.

Table 1: Substitution Reactions and Conditions

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling:

-

Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, yielding biaryl derivatives.

-

Example: Coupling with phenylboronic acid forms 4-aryl-6-ethyl-2-methylpyrimidine, a scaffold for kinase inhibitors.

Mechanistic Insight:

The electron-withdrawing chlorine enhances electrophilicity at C4, facilitating oxidative addition with palladium catalysts.

Oxidation and Reduction

While less common, redox reactions modify the pyrimidine core:

-

Oxidation: Treatment with KMnO₄ under acidic conditions oxidizes the methyl group to a carboxylic acid.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine.

Ring Functionalization and Cyclization

The compound serves as a precursor in heterocyclic synthesis:

-

Cyclocondensation: Reacts with β-keto esters and amidines under ultrasound irradiation to form fused pyrimidine systems (e.g., pyrimido[4,5-d]pyrimidines) .

-

Schiff Base Formation: Interaction with formamide at 110–130°C generates intermediates for tricyclic compounds .

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Chemistry

4-Chloro-6-ethyl-2-methylpyrimidine serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds. Its unique substitution pattern allows it to undergo various chemical transformations, making it valuable in synthetic organic chemistry. The chlorine atom at the 4th position enhances its reactivity, facilitating nucleophilic substitution reactions which are crucial for introducing diverse functional groups onto the pyrimidine ring.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to introduce new groups | Various substituted pyrimidines |

| Coupling Reactions | Forms new carbon-carbon bonds with organometallic reagents | Biologically active heterocycles |

| Functionalization | Modifies existing functional groups on the pyrimidine ring | Diverse derivatives for further study |

Biology

In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its derivatives have shown promise in the development of pharmaceuticals, particularly those targeting viral infections and cancer treatment. The compound's ability to interact with biological targets is attributed to its structural features that allow for specific binding interactions.

Medicine

The pharmaceutical industry explores this compound as a precursor for various drug candidates. Its derivatives have been synthesized and evaluated for antiviral and anticancer activities. For instance, compounds derived from this pyrimidine have been reported to exhibit significant activity against specific cancer cell lines and viral pathogens, indicating their potential therapeutic applications .

Case Study: Antiviral Activity

A study demonstrated that derivatives of this compound displayed potent inhibitory effects against herpes simplex virus (HSV), suggesting that modifications to this compound could lead to effective antiviral agents .

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and dyes. Its reactivity allows it to be integrated into formulations that enhance crop protection or provide colorants in various products. The compound's stability and ease of synthesis make it an attractive option for large-scale production processes .

Table 2: Industrial Applications of this compound

| Application Type | Description |

|---|---|

| Agrochemicals | Used as an intermediate in the synthesis of pesticides |

| Dyes | Integrated into formulations for colorants |

| Chemical Manufacturing | Serves as a building block in various chemical syntheses |

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-ethyl-2-methylpyrimidine is primarily based on its ability to interact with nucleophiles and electrophiles. The chlorine atom at the 4th position is highly reactive, making it a suitable site for nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce different functional groups onto the pyrimidine ring. Additionally, the compound can participate in hydrogen bonding and π-π interactions, influencing its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-4-(1-ethylpropoxy)-6-methylnicotinic acid

- 2-(Chloromethyl)-4-methyl-6-phenylpyrimidine

- 4-Chloro-6-ethoxy-2-methylquinoline

- 4-Chloro-2-methyl-6-trifluoromethylquinoline

- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

- 6-Chloro-2-ethyl-3-methylpyridine

- 2-(4-Chlorophenyl)-6-ethylindolizine

- Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate .

Uniqueness

4-Chloro-6-ethyl-2-methylpyrimidine stands out due to its specific substitution pattern, which imparts unique reactivity and properties. The presence of both an ethyl and a methyl group on the pyrimidine ring, along with a chlorine atom, makes it a versatile intermediate for various chemical transformations. Its ability to undergo nucleophilic substitution reactions efficiently is particularly noteworthy, making it a valuable compound in synthetic organic chemistry .

Actividad Biológica

4-Chloro-6-ethyl-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in various scientific fields, particularly in medicinal chemistry and agrochemical development. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 185.63 g/mol. Its structure features a chlorine atom at the 4-position, an ethyl group at the 6-position, and a methyl group at the 2-position of the pyrimidine ring. This unique substitution pattern contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the following mechanisms:

- Nucleophilic Substitution : The chlorine atom at the 4-position can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups that may enhance biological activity.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. Its structural similarity to other bioactive pyrimidines suggests it may interact with enzymes involved in critical biological pathways.

- Receptor Binding : Studies indicate that this compound may bind to specific receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.

Biological Activity

Research has demonstrated that this compound possesses significant biological activity, particularly in the following areas:

- Antiviral Activity : Preliminary studies suggest that this compound may serve as a precursor for antiviral agents, showing promise in inhibiting viral replication mechanisms.

- Anticancer Potential : Investigations into its anticancer properties indicate that it could act as an inhibitor for certain cancer-related enzymes, thereby hindering tumor growth.

- Agrochemical Applications : The compound is also explored for its potential use in developing agrochemicals due to its bioactive properties which may affect plant growth or pest resistance.

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

Propiedades

IUPAC Name |

4-chloro-6-ethyl-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-3-6-4-7(8)10-5(2)9-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRFVVPNKXQKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50522505 | |

| Record name | 4-Chloro-6-ethyl-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89966-72-3 | |

| Record name | 4-Chloro-6-ethyl-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.